3-Chloro-5-cyclopropoxypyridin-2-amine
Description
3-Chloro-5-cyclopropoxypyridin-2-amine is a pyridine derivative featuring a chlorine atom at position 3 and a cyclopropoxy group (-O-cyclopropane) at position 5.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-chloro-5-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
MEMLESRTGPJUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropoxypyridin-2-amine typically involves the chlorination of a pyridine derivative followed by the introduction of the cyclopropoxy group and the amine group. One common method involves the reaction of 3-chloropyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with ammonia or an amine source to introduce the amine group at the second position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functional group transformations under controlled conditions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-cyclopropoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The chlorine and cyclopropoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The table below compares key pyridine and quinoxaline derivatives with substitutions at positions 3 and 5, emphasizing substituent type, biological activity, and applications:
Key Observations:
Substituent Electronic Effects :
- Chlorine (electron-withdrawing) at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Cyclopropoxy (electron-donating) at position 5 increases steric bulk and may improve metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .
- Trifluoromethyl (CF₃) at position 5 (as in ) provides strong electron-withdrawing effects and lipophilicity, enhancing binding to hydrophobic targets.
Biological Activity: Quinoxaline derivatives (e.g., 3-chloro-5-substituted-quinoxaline-2-amine ) inhibit sphingosyl phosphorylcholine (SPC) receptors, demonstrating anti-inflammatory effects. Pyridine analogs like this compound may share similar target affinities due to comparable substitution patterns.
Physicochemical Properties
- Hydrogen Bonding : The amine group at position 2 facilitates intermolecular interactions (e.g., N–H⋯N hydrogen bonds), as seen in 3-chloropyridin-2-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
